molecular formula C16H18N2O4S2 B5701513 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide

5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5701513
M. Wt: 366.5 g/mol
InChI Key: UCUHWKGFOHPRJC-UHFFFAOYSA-N
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Description

5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.

Mechanism of Action

5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways such as NF-κB and AKT. This leads to the induction of apoptosis in malignant B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In vivo studies have shown that 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide effectively inhibits BTK and suppresses tumor growth in xenograft models of CLL and DLBCL.

Advantages and Limitations for Lab Experiments

5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limited solubility in aqueous solutions and potential for off-target effects at higher doses may pose challenges in certain experimental settings.

Future Directions

There are several future directions for the research and development of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its therapeutic efficacy. Another area of interest is the exploration of its potential applications in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response may further enhance the clinical utility of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide.

Synthesis Methods

The synthesis of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide as a white solid with a purity of over 99%.

Scientific Research Applications

5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting BTK and suppressing BCR signaling, leading to apoptosis of malignant B-cells. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated synergy with other agents such as venetoclax and lenalidomide, further enhancing its therapeutic potential.

properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHWKGFOHPRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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